
1-Butanamine, 2-methyl-N-(2-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, 2-methyl-N-(2-methylbutyl)- is an organic compound with the molecular formula C10H23N and a molecular weight of 157.2963 . It is also known by other names such as bis-(2-Methylbutyl)amine and N,N-bis(2-methylbutyl)amine . This compound is a type of amine, which is a derivative of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups.
Preparation Methods
The synthesis of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbutylamine with 2-methylbutanal under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Butanamine, 2-methyl-N-(2-methylbutyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butanamine, 2-methyl-N-(2-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological amines and their roles in cellular processes.
Industry: It is used in the production of agrochemicals, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
1-Butanamine, 2-methyl-N-(2-methylbutyl)- can be compared with other similar compounds such as:
2-Methylbutylamine: This compound has a similar structure but lacks the additional methyl group on the butyl chain.
1-Butanamine, 2-methyl-: This compound is a simpler amine with only one methyl group attached to the butyl chain.
N,N-Dimethylbutylamine: This compound has two methyl groups attached to the nitrogen atom, making it more sterically hindered. The uniqueness of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- lies in its specific structure, which provides distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
27094-65-1 |
|---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
2-methyl-N-(2-methylbutyl)butan-1-amine |
InChI |
InChI=1S/C10H23N/c1-5-9(3)7-11-8-10(4)6-2/h9-11H,5-8H2,1-4H3 |
InChI Key |
GNSBJLGFTFJIAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC(C)CC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B12341233.png)
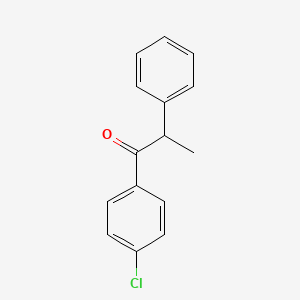
![4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12341241.png)
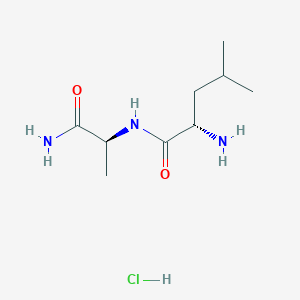
![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide](/img/structure/B12341263.png)
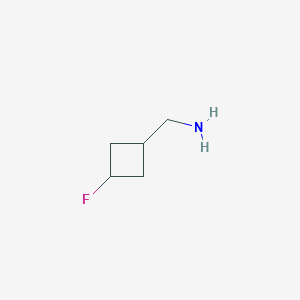
![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)
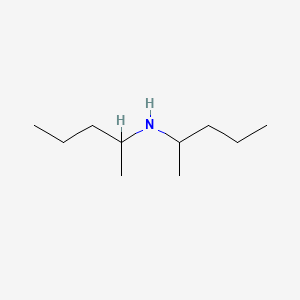
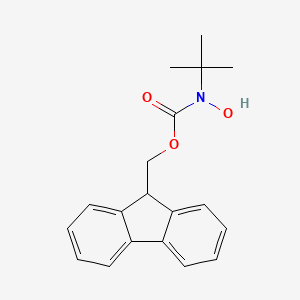
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)
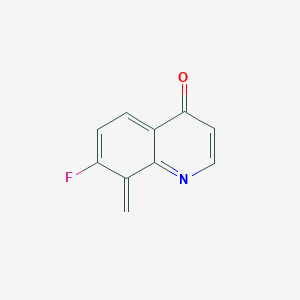
![tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)
